molecular formula C10H9ClO2 B1637925 (E)-Methyl 3-(3-chlorophenyl)acrylate CAS No. 24583-84-4

(E)-Methyl 3-(3-chlorophenyl)acrylate

Cat. No. B1637925
CAS RN: 24583-84-4
M. Wt: 196.63 g/mol
InChI Key: QCCTYRQOMYMCCU-AATRIKPKSA-N
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Description

“(E)-Methyl 3-(3-chlorophenyl)acrylate” is a chemical compound with the molecular formula C11H11ClO2 . It is an ester derivative of 2-Propenoic acid and 3-chlorophenyl .


Molecular Structure Analysis

The molecular structure of “(E)-Methyl 3-(3-chlorophenyl)acrylate” consists of a methyl ester group attached to a 3-chlorophenyl group via an acrylate linkage . The average mass of the molecule is 210.657 Da .


Physical And Chemical Properties Analysis

“(E)-Methyl 3-(3-chlorophenyl)acrylate” has a density of 1.2±0.1 g/cm3, a boiling point of 308.6±25.0 °C at 760 mmHg, and a flash point of 152.5±18.6 °C . It has a polar surface area of 26 Å2 and a molar volume of 178.9±3.0 cm3 .

Scientific Research Applications

Corrosion Inhibition

(E)-Methyl 3-(3-chlorophenyl)acrylate derivatives have been explored for their effectiveness in corrosion inhibition. Research by Baskar et al. (2014) focused on the synthesis of photo-cross-linkable polymers with chlorophenyl acrylate units. These polymers showed significant potential in inhibiting mild steel corrosion in hydrochloric acid, suggesting their applicability in protective coatings and anti-corrosive materials (Baskar et al., 2014).

Polymer Synthesis and Applications

The compound has been utilized in synthesizing various polymers. Thamizharasi et al. (1999) demonstrated its use in creating copolymers for the leather industry. They synthesized copoly(4-chlorophenyl acrylate-methyl acrylate), finding applications as top and base coat materials in leather processing (Thamizharasi et al., 1999).

Environmental Applications

In environmental applications, Wu et al. (2016) investigated the removal of methyl acrylate (a related compound) using a biotrickling filter. This study highlights the potential of using similar acrylate compounds in waste gas treatment and environmental remediation technologies (Wu et al., 2016).

Advanced Materials Research

The compound has been studied in the context of advanced materials. Bertran et al. (2007) explored the structural and electronic properties of poly(3-thiophen-3-yl-acrylic acid methyl ester), a polymer derivative, suggesting its potential in electronic and optoelectronic applications (Bertran et al., 2007).

Cancer Research

In the field of medical research, particularly cancer, Rodrigues et al. (2012) synthesized new quinolinyl acrylate derivatives and evaluated their effectiveness against human prostate cancer cells. They found that certain derivatives showed promising results in inhibiting cancer cell growth, migration, and invasion (Rodrigues et al., 2012).

properties

IUPAC Name

methyl (E)-3-(3-chlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCTYRQOMYMCCU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263395
Record name Methyl (2E)-3-(3-chlorophenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(3-chlorophenyl)acrylate

CAS RN

24583-84-4
Record name Methyl (2E)-3-(3-chlorophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24583-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-(3-chlorophenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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